N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738201
InChI: InChI=1S/C20H24N2O4/c1-14(2)12-19(23)21-15-8-10-16(11-9-15)22-20(24)13-26-18-7-5-4-6-17(18)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)
SMILES: CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide

CAS No.:

Cat. No.: VC0738201

Molecular Formula: C20H24N2O4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide -

Specification

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
IUPAC Name N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-3-methylbutanamide
Standard InChI InChI=1S/C20H24N2O4/c1-14(2)12-19(23)21-15-8-10-16(11-9-15)22-20(24)13-26-18-7-5-4-6-17(18)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Standard InChI Key NFPMOFVJPGMQRU-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC
Canonical SMILES CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

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